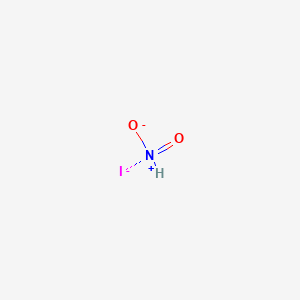
N',6-diamino-1,2,4-triazine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-diamino-1,2,4-triazine-5-carboximidamide, commonly known as DACT, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DACT is a highly stable and water-soluble compound that has been extensively studied for its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of DACT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, DACT has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
DACT has been shown to have various biochemical and physiological effects, including the inhibition of key enzymes involved in nucleic acid synthesis and the induction of oxidative stress. In preclinical studies, DACT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DACT is its high stability and solubility, which makes it easy to handle and use in various experimental setups. However, one of the limitations of DACT is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of DACT, including:
1. Further optimization of the synthesis method to improve the yield and purity of DACT.
2. Investigation of the mechanism of action of DACT to better understand its potential applications in various fields.
3. Development of new derivatives of DACT with improved potency and selectivity towards specific targets.
4. Clinical trials to evaluate the safety and efficacy of DACT as a potential anti-cancer agent.
5. Exploration of the potential applications of DACT in other fields, such as catalysis and energy storage.
In conclusion, N,6-diamino-1,2,4-triazine-5-carboximidamide, or DACT, is a highly stable and water-soluble compound that has gained significant attention in the scientific community due to its potential applications in various fields. DACT has been extensively studied for its unique properties and potential applications, including as a herbicide, anti-cancer agent, and building block for functional materials. Further research is needed to fully understand the potential of DACT and its derivatives in various fields.
Synthesemethoden
DACT can be synthesized using various methods, including the reaction of cyanuric chloride with ammonia or hydrazine. Another method involves the reaction of cyanuric chloride with guanidine or aminoguanidine in the presence of a base. The synthesis of DACT is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
DACT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DACT has been shown to have potent herbicidal activity against various weed species. In medicine, DACT has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. In material science, DACT has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
Eigenschaften
CAS-Nummer |
19359-63-8 |
|---|---|
Molekularformel |
C4H7N7 |
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
N',6-diamino-1,2,4-triazine-5-carboximidamide |
InChI |
InChI=1S/C4H7N7/c5-3(10-7)2-4(6)11-9-1-8-2/h1H,7H2,(H2,5,10)(H2,6,11) |
InChI-Schlüssel |
UODSNZOKFSWRHZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC(=C(N=N1)N)/C(=N/N)/N |
SMILES |
C1=NC(=C(N=N1)N)C(=NN)N |
Kanonische SMILES |
C1=NC(=C(N=N1)N)C(=NN)N |
Synonyme |
as-Triazine-5-carboxamide, 6-amino-, hydrazone (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)







